![molecular formula C12H10N3NaO6S2 B1371584 Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate CAS No. 74543-21-8](/img/structure/B1371584.png)
Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate
Overview
Description
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate, also known as Acid Yellow 9 monosodium salt, is a compound with the molecular formula C12H10N3NaO6S2 . It belongs to the class of azo dyes .
Molecular Structure Analysis
The molecular structure of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 379.3 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 379.3 g/mol. It has 2 hydrogen bond donors and 9 hydrogen bond acceptors. The compound has 4 rotatable bonds. The exact mass of the compound is 378.99087168 g/mol .Scientific Research Applications
Dye Industry
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is a type of azo dye . Azo dyes are well-known for their vibrant colors and are used extensively in the textile, food, and cosmetic industries .
Photoswitchable Molecules
Azobenzenes, including Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate, are versatile photoswitchable molecules with powerful photochemical properties . They can switch between different isomers when exposed to light, making them useful in various applications such as sensing, photonics, microfabrication, and electronics .
Chemical Sensing
The unique light-induced isomerization of azobenzenes affects their electron distribution, and therefore their affinity to certain chemical species . This property has facilitated the development of chemical sensors .
Organic Transistors
Azobenzenes have been used in the development of photoswitchable organic transistors . These transistors can change their electrical properties in response to light, opening up new possibilities in the field of electronics .
Biological Applications
Azobenzenes have shown promise in biological applications, such as vision restoration and photactivation of neural signaling . The ability to control biological phenomena using light makes azobenzenes a powerful tool in biology .
Environmental Research
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate has been used as a control to study the influence of aromatic substitution patterns on azo dye degradability by certain species of bacteria and fungi . This research could lead to new methods for treating dye-contaminated wastewater .
Mechanism of Action
Target of Action
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate, also known as Acid Yellow 9 monosodium salt, is an azo dye It has been used to study the influence of aromatic substitution patterns on azo dye degradability by streptomyces spp and the fungus phanerochaete chrysosporium .
Mode of Action
It is known that azo dyes can be degraded by certain microorganisms, such as streptomyces spp and the fungus phanerochaete chrysosporium . This degradation process involves the cleavage of the azo bond, resulting in the formation of aromatic amines .
Biochemical Pathways
The degradation of azo dyes by microorganisms is known to involve enzymatic reactions that lead to the cleavage of the azo bond .
Result of Action
The primary result of the action of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is its degradation by certain microorganisms, leading to the formation of aromatic amines . This degradation process is used to study the influence of aromatic substitution patterns on azo dye degradability .
Action Environment
The action of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is influenced by environmental factors such as the presence of certain microorganisms capable of degrading azo dyes . The efficacy and stability of the compound may also be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Future Directions
properties
IUPAC Name |
sodium;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHTSZQIOQDP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |
CAS RN |
74543-21-8 | |
Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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